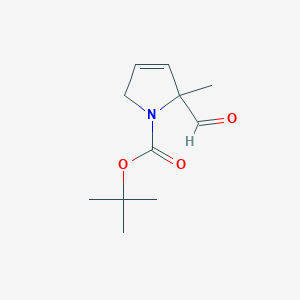

5-甲酰基-5-甲基-2H-吡咯-1-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrole derivatives like Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate often involves the Paal-Knorr Pyrrole Synthesis, a method that allows the synthesis of N-substituted pyrroles under very mild reaction conditions . Other methods include the use of a stable manganese complex in the absence of organic solvents .Molecular Structure Analysis

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Chemical Reactions Analysis

The key step in the synthesis of Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate is the introduction of the TBS-protected enyne side chain at the 4-position. This is achieved through the Horner–Wadsworth–Emmons olefination .科学研究应用

1. 用于合成氨基酸衍生物

5-甲酰基-5-甲基-2H-吡咯-1-羧酸叔丁酯已用于(2R)-2-叔丁基-Δ4-1,3-噁唑啉-3-羧酸甲酯的加氢甲酰化反应中,以产生用于合成手性氨基酸衍生物的重要中间体(Kollár & Sándor, 1993).

2. 在抗癌药物合成中的作用

该化合物是小分子抗癌药物合成中的关键中间体。已经开发出一种高产合成方法,这对于开发新的癌症疗法具有重要意义(Zhang, Ye, Xu, & Xu, 2018).

3. 细菌紫素类似物的先驱

它是α,α'-联吡咯的合成前体,α,α'-联吡咯在细菌紫素及其类似物的生产中很重要。这些化合物在各种制药和生化研究背景下具有潜在应用(Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).

4. 八乙基卟啉的合成

该化合物还用于合成八乙基卟啉,八烷基卟啉合成的模型,在各种化学和生物学研究应用中至关重要(Rislove, 1986).

5. 对映选择性合成

它用于对映选择性合成5-苯基-2-烷基脯氨酸叔丁酯,用作有机催化剂或合成具有生物活性的脯氨酸基化合物的中间体(Lee et al., 2013).

属性

IUPAC Name |

tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h5-6,8H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZKGADERGXAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCN1C(=O)OC(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2442335.png)

![N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2442339.png)

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442348.png)

![[4-(Phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2442351.png)

![2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2442353.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2442355.png)